1-(2,3-dimethoxybenzoyl)indoline
Description
1-(2,3-Dimethoxybenzoyl)indoline is an indoline derivative featuring a 2,3-dimethoxy-substituted benzoyl group attached to the nitrogen of the indoline core. Its synthesis typically involves reacting 2,3-dimethoxybenzoic acid with thionyl chloride to form 2,3-dimethoxybenzoyl chloride, which is then coupled with indoline under standard acylation conditions .
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(2,3-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-15-9-5-7-13(16(15)21-2)17(19)18-11-10-12-6-3-4-8-14(12)18/h3-9H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLWIOHTOUQMTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indoline Derivatives with Acyl Substituents
- 1-({4-Nitro-3-methylphenoxy}acetyl)indoline (CAS 409348-84-1): This compound replaces the dimethoxybenzoyl group with a phenoxyacetyl moiety containing a nitro and methyl substituent. Both share the indoline core, but the phenoxyacetyl group may reduce steric hindrance, favoring different intermolecular interactions .
- N-[1-(4-Fluorobenzyl)-1H-indol-3-carbonyl]-furan-2-carboxamide (Compound 5) : Though based on indole rather than indoline, this compound highlights the impact of fluorinated benzyl groups and heterocyclic appendages (furan). The 4-fluorobenzyl group may enhance lipophilicity, while the furan-carboxamide moiety introduces hydrogen-bonding sites absent in 1-(2,3-dimethoxybenzoyl)indoline .
Functional Analogues with Heterocyclic Motifs
- 2,2′-[4-(Dimethylamino)butane-1,1-diyl]bis{5-[(S)-(2-oxooxazolidin-4-yl)methyl]-3-(2-dimethylaminoethyl)indole}: This bis-indole derivative incorporates oxazolidinone and dimethylaminoethyl groups, which are absent in this compound.
- 1-((Tert-butylimino)methyl)-2-(3-indolyl)indoline hydrochloride: The tert-butylimino group introduces a bulky, hydrophobic substituent, contrasting with the planar dimethoxybenzoyl group.
Structural and Solubility Features
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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